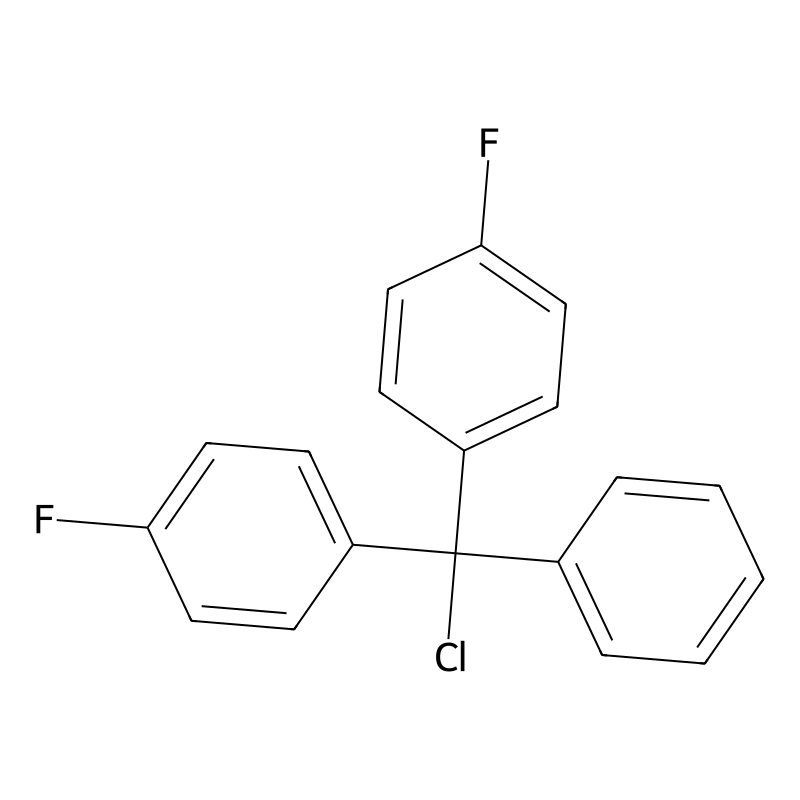4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) Derivatives
Specific Scientific Field: Organic Chemistry
Summary of the Application: This compound has been used in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives.
Methods of Application or Experimental Procedures: The synthesis and characterization of a new core–shell magnetic nanomaterial, namely 4,4′-bipyridin-1-ium hydrogen sulfate grafted on chloropropyl functionalized silica gel-nano-Fe3O4 (BPHCSF), have been reported.
Results or Outcomes: The products have been obtained in high yields and short reaction times, and the catalyst was successfully reused for three times without significant decrement of its catalytic activity.
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), with the Chemical Abstracts Service (CAS) number 379-54-4, is an organic compound characterized by its unique molecular structure. The compound has a molecular formula of and a molecular weight of 314.76 g/mol. It features a central methylene bridge connecting two fluorobenzene rings, with a chlorine substituent on one of the phenyl groups. This structure contributes to its chemical properties and potential applications in various fields, particularly in organic synthesis and materials science .
There is no current information available regarding a specific mechanism of action for DCDFB.
- No data on the specific hazards or toxicity of DCDFB is available. However, fluorinated aromatic compounds can sometimes exhibit endocrine disrupting properties []. As a general precaution, any unknown compound should be handled with care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
- Suzuki Coupling: This reaction allows for the formation of biaryl compounds through the coupling of boronic acids with aryl halides.
- Vilsmeier-Haack Reaction: This reaction is used for the formylation of aromatic compounds, potentially leading to aldehyde derivatives.
- Nucleophilic Substitution Reactions: The presence of the chlorine atom makes it susceptible to nucleophilic attack, facilitating the introduction of various functional groups .
The synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) can be achieved through several methods:
- Direct Halogenation: A method involving the reaction of fluorobenzene with chloromethyl phenyl ether under controlled conditions to introduce the chloromethyl group.
- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions can facilitate the formation of this compound from simpler aryl halides and boronic acids.
- Multi-step Synthesis: Starting from simpler aromatic compounds, a series of reactions including Friedel-Crafts acylation and subsequent halogenation can yield the desired product .
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) finds potential applications in:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Material Science: Due to its unique electronic properties, it may be utilized in developing advanced materials such as polymers or liquid crystals.
- Pharmaceutical Chemistry: Its derivatives could be explored for bioactive compounds due to their structural similarities with known pharmaceuticals .
Similar Compounds
Several compounds exhibit structural similarities to 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). Here are some notable examples:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| 1-(Chloro(phenyl)methyl)-4-fluorobenzene | 365-21-9 | 0.91 |
| 1-(1-Chloroethyl)-4-fluorobenzene | 456-16-6 | 0.88 |
| 4,4-Difluorodiphenylmethylchloride | 27064-94-4 | 0.91 |
These compounds share similar functional groups or structural motifs, which may confer comparable chemical reactivity and potential biological activities .








